Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate
Overview
Description
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate is an organophosphate compound with a complex structure, combining hydrophilic phosphate groups with lipophilic fatty acid esters. This compound often features in discussions about surfactants due to its amphiphilic properties, making it a candidate for applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically starts with the esterification of glycerol with butyl phosphate under controlled conditions. Following this step, the product undergoes transesterification with oleic acid (9Z-octadec-9-enoic acid), ensuring that the fatty acid esters are properly attached to the glycerol backbone.
Industrial Production Methods
On an industrial scale, the synthesis involves large-scale reactors where glycerol and butyl phosphate are mixed under specific temperature and pH conditions to control the esterification. The subsequent transesterification with oleic acid usually employs catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the unsaturated bonds in the fatty acid chains.
Reduction: : While reduction reactions are less common, the compound may be reduced at specific sites depending on the conditions.
Substitution: : The phosphate groups can be targeted in substitution reactions, often leading to the formation of different esters or phosphate derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, typically in an aqueous solution.
Reduction: : Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: : Various alcohols or amines under acidic or basic conditions.
Major Products
Oxidation: : Products can include epoxides and diols, formed by the reaction at the unsaturated bonds.
Reduction: : Saturated esters, formed by the hydrogenation of the fatty acid chains.
Substitution: : Diverse phosphate esters depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate serves as a surfactant, stabilizing emulsions and dispersions. It's a valuable reagent in synthetic organic chemistry for various esterification and transesterification reactions.
Biology
Biologically, this compound is studied for its interaction with cell membranes due to its amphiphilic nature, potentially serving in drug delivery systems where membrane fusion is key.
Medicine
In medicine, its potential for use in lipid-based drug formulations is significant, particularly for targeting hydrophobic drugs to biological membranes.
Industry
Industrially, it finds applications in the formulation of detergents, cosmetics, and even in the food industry as an emulsifying agent.
Mechanism of Action
The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, stabilizing emulsions. The phosphate group interacts with water, while the fatty acid chains interact with oils, making it a versatile surfactant. This dual affinity makes it particularly useful in various applications from stabilizing pharmaceutical formulations to industrial emulsifiers.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): : Widely used surfactant with a similar amphiphilic structure but simpler in composition.
Lecithin: : Another amphiphilic compound used in food and pharmaceuticals with a natural origin.
Polyethylene glycol esters: : Synthetic surfactants with varied chain lengths and functional groups.
Uniqueness
Unlike simpler surfactants like sodium dodecyl sulfate, sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate offers the advantage of having a more complex and potentially more stable interaction with both water and oil phases, enhancing its functionality across different applications. This complexity allows for more specialized uses in biological and medical fields, where precision and stability are paramount.
This concludes the detailed article about this compound. Such a multifaceted compound surely opens doors to diverse research and industrial possibilities!
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] butyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H81O8P.Na/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(44)48-39-41(40-50-52(46,47)49-38-9-6-3)51-43(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-5-2;/h20-23,41H,4-19,24-40H2,1-3H3,(H,46,47);/q;+1/p-1/b22-20-,23-21-;/t41-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQFBLMPDPPGFW-RLWYHRQISA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H80NaO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677029 | |
Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384835-47-6 | |
Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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